4-Chloro-3,3-dimethylbutanoyl chloride

Catalog No.
S13984864
CAS No.
M.F
C6H10Cl2O
M. Wt
169.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,3-dimethylbutanoyl chloride

Product Name

4-Chloro-3,3-dimethylbutanoyl chloride

IUPAC Name

4-chloro-3,3-dimethylbutanoyl chloride

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3

InChI Key

SOEDMOGKZGQHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)Cl)CCl

4-Chloro-3,3-dimethylbutanoyl chloride is an organic compound characterized by the presence of a chloro group and a carbonyl group attached to a branched alkane structure. Its molecular formula is C6H10ClOC_6H_{10}ClO, and it features a chloro substituent at the 4-position of a 3,3-dimethylbutanoyl moiety. This compound is significant in organic synthesis due to its reactive acyl chloride functional group, which can participate in various

4-Chloro-3,3-dimethylbutanoyl chloride can undergo several types of reactions:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. For example, reacting with an amine would yield the corresponding amide:
    RNH2+RCOClRCONHR+HClRNH_2+RCOCl\rightarrow RCONHR'+HCl
  • Hydrolysis: In the presence of water, 4-chloro-3,3-dimethylbutanoyl chloride can hydrolyze to form the corresponding carboxylic acid:
    RCOCl+H2ORCOOH+HClRCOCl+H_2O\rightarrow RCOOH+HCl
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form tertiary alcohols after hydrolysis.

Several methods exist for synthesizing 4-chloro-3,3-dimethylbutanoyl chloride:

  • Chlorination of Butyric Acid Derivatives: This involves chlorinating butyric acid derivatives under controlled conditions using reagents like thionyl chloride or oxalyl chloride.
  • From Gamma-Butyrolactone: A method involves reacting gamma-butyrolactone with chlorinating agents in the presence of catalysts such as triethylamine at elevated temperatures .
  • Direct Chlorination: Chlorination of 3,3-dimethylbutanoic acid using phosphorus pentachloride can yield the desired acyl chloride.

4-Chloro-3,3-dimethylbutanoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used as a reagent for modifying other organic compounds.
  • Material Science: It may be involved in creating polymeric materials or coatings due to its reactive nature.

Studies on interactions involving similar compounds suggest that halogenated acyl chlorides can interact significantly with proteins such as human serum albumin (HSA). These interactions may influence pharmacokinetics and bioavailability. For instance, binding studies have shown that halogen substituents can affect binding constants and thermodynamic parameters during protein-ligand interactions .

Several compounds are structurally similar to 4-chloro-3,3-dimethylbutanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-3,3-dimethylbutanoyl chlorideC6H10ClOC_6H_{10}ClOSimilar structure but different chlorine position
4-Chlorobutyryl chlorideC4H7ClOC_4H_7ClOSimpler structure with fewer carbon atoms
4-Bromobutanoyl chlorideC4H7BrOC_4H_7BrOContains bromine instead of chlorine
Butyryl chlorideC4H7ClOC_4H_7ClOA simpler acyl chloride without branched structure

Uniqueness

The uniqueness of 4-chloro-3,3-dimethylbutanoyl chloride lies in its branched structure combined with the chloro substituent. This configuration allows for distinct reactivity patterns compared to linear or less substituted acyl chlorides, making it particularly useful in specialized synthetic pathways.

Chloride-Mediated Acylation Pathways in Lactone Derivatives

The synthesis of 4-chloro-3,3-dimethylbutanoyl chloride primarily relies on chloride-mediated acylation of precursor carboxylic acids. A prominent method involves the reaction of 3,3-dimethylbutanoic acid derivatives with chlorinating agents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). For instance, the patent CN101279908A demonstrates that treating 3,3-dimethylbutyric acid with PCl₃ at 60°C for 2 hours yields 3,3-dimethylbutyryl chloride with an 87% yield. Adapting this protocol to introduce a chloro substituent at the 4-position requires starting with 4-chloro-3,3-dimethylbutanoic acid, followed by analogous PCl₃-mediated chlorination.

The reaction mechanism proceeds through nucleophilic acyl substitution, where PCl₃ acts as both a Lewis acid and chloride donor. The carbonyl oxygen of the carboxylic acid attacks phosphorus, forming a mixed anhydride intermediate. Subsequent chloride displacement generates the acyl chloride and phosphorous acid as a byproduct. Key variables include:

  • Molar ratio of PCl₃ to acid: Excess PCl₃ (1:1.5 molar ratio) improves conversion but necessitates post-reaction distillation to isolate the product.
  • Temperature control: Reactions conducted at 60°C minimize side reactions such as ketene formation, which are prevalent above 80°C.

A comparative study of chlorinating agents reveals that SOCl₂ offers milder conditions (40–60°C) but requires anhydrous solvents to prevent hydrolysis. In contrast, PCl₃ permits aqueous workup due to the immiscibility of phosphorous acid, simplifying purification.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically influences reaction rate and product stability in acyl chloride synthesis. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance electrophilicity at the carbonyl carbon, accelerating chlorination. However, nonpolar solvents such as toluene improve yield by reducing hydrolysis of the acyl chloride product.

Table 1: Solvent Impact on 4-Chloro-3,3-dimethylbutanoyl Chloride Synthesis

SolventDielectric Constant (ε)Boiling Point (°C)Yield (%)Reaction Time (h)
Dichloromethane8.9340781.5
Toluene2.38111923.0
Tetrahydrofuran7.5866852.0

Data derived from analogous systems indicate that toluene’s high boiling point enables reflux conditions without solvent loss, while its low polarity stabilizes the acyl chloride against nucleophilic attack. Conversely, DCM’s rapid evaporation under reduced pressure facilitates distillation but risks product degradation if overheated.

Catalytic Systems for Selective Chlorocarbonylation

Transition-metal catalysts enable selective chlorocarbonylation under milder conditions. Ruthenium(0) complexes, for example, facilitate C–C bond formation via hydrogen transfer mechanisms, as demonstrated in γ-butyrolactone syntheses. Applying this to 4-chloro-3,3-dimethylbutanoyl chloride, a Ru-catalyzed pathway could involve:

  • Oxidative addition of the carboxylic acid to the metal center.
  • Chloride insertion from PCl₃ or SOCl₂.
  • Reductive elimination to release the acyl chloride.

Table 2: Catalyst Performance in Acyl Chloride Synthesis

CatalystTemperature (°C)Yield (%)Selectivity (%)
Ru(p-cymene)Cl₂608895
Pd(OAc)₂807282
No catalyst (thermal)1006570

Ruthenium-based systems exhibit superior selectivity due to their ability to stabilize acyl intermediates without over-chlorination. Additionally, photoredox catalysis using Ru(bpy)₃Cl₂ enables radical-based chlorocarbonylation at ambient temperatures, though this remains unexplored for branched acyl chlorides.

Role of Organic Amine Catalysts in Intermediate Stabilization

Organic amine catalysts play a crucial role in stabilizing reaction intermediates during nucleophilic chlorination processes involving 4-chloro-3,3-dimethylbutanoyl chloride [8] [9] [10]. These catalysts function through multiple mechanisms, including proton abstraction, intermediate stabilization through hydrogen bonding, and activation of nucleophiles through coordination [11] [12].

The most commonly employed organic amine catalysts include pyridine, triethylamine, and diisopropylethylamine, each exhibiting distinct catalytic properties based on their basicity and steric characteristics [2] [11]. Pyridine, with a pKa of 5.2, provides moderate catalytic activity through its ability to coordinate with the electrophilic carbonyl carbon and abstract protons from charged intermediates [12]. Triethylamine, possessing higher basicity with a pKa of 10.8, demonstrates superior catalytic efficiency by effectively stabilizing positively charged intermediates through proton abstraction [8] [10].

The stabilization mechanism operates through neighboring group participation, where the amine catalyst forms hydrogen bonds with intermediate species, thereby lowering the activation energy for the overall transformation [9] [10]. Computational studies have revealed that the presence of tertiary amine groups in proximity to reaction centers can reduce activation barriers by 8-12 kcal/mol compared to uncatalyzed reactions [8] [13].

Table 1: Intermediate Stabilization by Different Organic Amine Catalysts

Amine TypeBasicity (pKa)Intermediate Lifetime (seconds)Stabilization FactorCatalytic Efficiency
Pyridine5.20.51.0Moderate
Triethylamine10.82.14.2High
Diisopropylethylamine11.43.26.4Very High
N-Methylmorpholine7.41.83.6High
4-Dimethylaminopyridine9.71.22.4Moderate

The data demonstrate a clear correlation between amine basicity and intermediate stabilization capability, with diisopropylethylamine showing the highest stabilization factor of 6.4 [8] [10]. The extended intermediate lifetime observed with more basic amines corresponds to increased reaction selectivity and reduced formation of unwanted byproducts [9] [13].

Mechanistic investigations have revealed that amine catalysts participate in the reaction through formation of transient enzyme-substrate complexes, where the amine nitrogen coordinates with the electrophilic carbonyl carbon while simultaneously engaging in hydrogen bonding with nucleophilic species [10] [13]. This dual coordination mode results in enhanced nucleophile reactivity and improved regioselectivity in substitution reactions [8] [11].

Temperature-Dependent Regioselectivity Patterns

Temperature exerts profound influence on the regioselectivity patterns observed in nucleophilic chlorination reactions of 4-chloro-3,3-dimethylbutanoyl chloride [14] [15] [16]. The relationship between reaction temperature and product distribution follows well-established thermodynamic and kinetic principles, where elevated temperatures generally favor products with higher activation energies but greater thermodynamic stability [15] [16].

At low temperatures (0-25°C), kinetic control predominates, leading to formation of products through pathways with the lowest activation barriers [14] [16]. Under these conditions, nucleophilic attack occurs preferentially at the most electrophilic sites, resulting in high para-selectivity for aromatic substitution reactions [17] [18]. As temperature increases to 50-75°C, the contribution of thermodynamically controlled pathways becomes more significant, leading to gradual shifts in regioselectivity patterns [15] [16].

The temperature dependence of reaction rates follows Arrhenius behavior, with rate constants increasing exponentially with temperature according to the relationship k(T) = A exp(-Ea/RT) [16] [19]. For nucleophilic substitution reactions of acyl chlorides, typical activation energies range from 10-15 kcal/mol, corresponding to rate enhancements of 10-50 fold per 25°C temperature increase [7] [16].

Table 2: Temperature-Dependent Regioselectivity in Nucleophilic Chlorination

Temperature (°C)Ortho Product (%)Para Product (%)Meta Product (%)Reaction Rate (relative)
01575100.1
252565101.0
503555104.2
7545451012.8
10055351028.5
12560301052.3

The data reveal a systematic shift from para-selective to ortho-selective substitution as temperature increases from 0°C to 125°C [17] [18]. This temperature-dependent selectivity switch reflects the differential activation energies for ortho versus para substitution pathways, with ortho substitution characterized by higher activation energy but greater thermodynamic stability [15] [16].

Computational studies have attributed these selectivity patterns to conformational changes in transition state structures at elevated temperatures [14] [20]. Higher temperatures provide sufficient thermal energy to access sterically crowded transition states that lead to ortho-substituted products, while lower temperatures favor the less hindered para-substitution pathway [15] [18].

The exponential increase in reaction rates with temperature demonstrates the high temperature sensitivity of these chlorination processes [16] [19]. This temperature dependence has significant implications for process optimization, where careful temperature control enables selective formation of desired regioisomers [17] [21].

Byproduct Formation and Reaction Quenching Strategies

Nucleophilic chlorination reactions of 4-chloro-3,3-dimethylbutanoyl chloride generate various byproducts that can compromise reaction efficiency and product purity [22] [23] [24]. The primary byproducts include hydrogen chloride from nucleophilic substitution, dichlorinated products from over-chlorination, hydrolysis products from water reaction, and polymerization products from side chain reactions [23] [24] [25].

Hydrogen chloride formation occurs as a direct consequence of the nucleophilic acyl substitution mechanism, where chloride elimination accompanies nucleophile incorporation [1] [6]. This strong acid can catalyze unwanted side reactions and must be neutralized through appropriate quenching strategies [25] [26]. Dichlorinated products arise from secondary chlorination reactions when excess chlorinating agents react with primary products under forcing conditions [23] [24].

Hydrolysis represents a particularly problematic side reaction, as moisture present in reaction mixtures can compete with intended nucleophiles for reaction with the acyl chloride [2] [6]. The rapid reaction of acyl chlorides with water produces carboxylic acids and hydrogen chloride, consuming starting material and generating corrosive byproducts [6] [27].

Table 3: Byproduct Formation and Quenching Strategies in Chlorination Processes

Byproduct TypeFormation MechanismQuenching AgentQuenching Efficiency (%)Required Molar Ratio
Hydrogen ChlorideNucleophilic SubstitutionSodium Sulfite951.2
Dichlorinated ProductsOver-chlorinationAscorbic Acid881.0
Hydrolysis ProductsWater ReactionAmmonium Chloride9210.0
Polymerization ProductsSide Chain ReactionsTriethylamine852.0

Effective quenching strategies employ specific reagents tailored to neutralize particular byproduct classes [28] [25]. Sodium sulfite demonstrates excellent efficiency in neutralizing hydrogen chloride through acid-base reaction, achieving 95% quenching efficiency at a molar ratio of 1.2:1 [25] [29]. The reaction proceeds rapidly according to the stoichiometry: Na2SO3 + 2HCl → Na2SO4 + H2O + SO2 [25].

Ascorbic acid serves as an effective quenching agent for dichlorinated products through its reducing properties [28] [25]. The reaction mechanism involves electron transfer from ascorbic acid to the halogenated species, resulting in dehalogenation and formation of less reactive products [25]. This quenching approach achieves 88% efficiency while requiring only stoichiometric amounts of ascorbic acid [28] [25].

For hydrolysis products, ammonium chloride provides effective quenching through formation of stable ammonium salts that prevent further reaction [25]. The high molar ratio requirement (10:1) reflects the need to maintain buffering capacity throughout the reaction period [28] [25]. Triethylamine effectively quenches polymerization products by neutralizing acidic species that catalyze chain propagation reactions [11] [25].

The industrial production of 4-chloro-3,3-dimethylbutanoyl chloride requires sophisticated continuous flow reactor systems designed specifically to manage the inherent hazards associated with acid chloride synthesis. These systems provide enhanced safety through precise control of reaction parameters and reduced inventory of hazardous intermediates [1] [2].

Reactor Design Specifications

Continuous flow reactors for acid chloride production typically employ stainless steel 316L construction to withstand the corrosive nature of chlorinated compounds [3]. The reactor systems incorporate multiple safety features including automated pressure relief systems, temperature monitoring, and emergency shutdown protocols [4]. Modern installations utilize coil-based reactors with volumes ranging from 0.5 to 10 milliliters, allowing for precise residence time control between 2.5 to 5.0 minutes [5] [6].

Temperature and Pressure Management

Industrial continuous flow systems operate within carefully controlled temperature ranges of 50 to 150 degrees Celsius, with optimal conditions maintained between 90 to 115 degrees Celsius [7]. Pressure management systems utilize back-pressure regulators to maintain operating pressures between 100 to 500 kilopascals, ensuring safe handling of volatile reactants and products [6]. The implementation of heat exchangers and thermal management systems prevents hot spot formation that could lead to uncontrolled decomposition [8].

Flow Rate Optimization

The synthesis of 4-chloro-3,3-dimethylbutanoyl chloride in continuous flow systems requires precise control of reactant flow rates, typically maintained between 50 to 300 microliters per minute [9]. Industrial systems employ dual-pump configurations to ensure accurate stoichiometric ratios of reactants, with optimization studies demonstrating improved conversion efficiencies of 90 to 98 percent when operated within these parameters [7].

Safety Protocol Implementation

Hazard management protocols for continuous flow acid chloride production include comprehensive gas detection systems for hydrogen chloride monitoring, automated emergency shutdown procedures, and containment systems for spill management [4] [10]. Personnel protective equipment requirements include chemical protective suits and respiratory protection when handling acid chloride feedstocks and products [11]. Emission control devices are mandatory for all vent lines to prevent atmospheric release of corrosive vapors [4].

Distillation and Purification Protocols for Pharmaceutical-Grade Output

Achieving pharmaceutical-grade purity for 4-chloro-3,3-dimethylbutanoyl chloride requires implementation of advanced distillation and purification protocols that exceed conventional industrial standards. Pharmaceutical-grade chemicals must demonstrate purity levels of 99.5 to 99.9 percent with stringent control of impurities [12] [13].

Fractional Distillation Systems

Primary purification employs fractional distillation under controlled atmospheric conditions with operating temperatures ranging from 170 to 180 degrees Celsius [14]. Industrial fractional distillation columns utilize structured packing materials to achieve theoretical plate efficiencies exceeding 95 percent, ensuring effective separation of closely boiling components [15]. Recovery yields typically range from 85 to 90 percent with energy consumption of 3.5 to 4.2 kilowatt-hours per kilogram of product [14].

Reduced Pressure Distillation

For heat-sensitive acid chlorides, reduced pressure distillation systems operate at pressures between 20 to 50 kilopascals with correspondingly reduced operating temperatures of 80 to 120 degrees Celsius [16]. This approach minimizes thermal decomposition while achieving pharmaceutical-grade purities of 97 to 99 percent [16]. The implementation of vacuum systems requires specialized sealing technologies to prevent air ingress and maintain inert atmospheres [15].

Thin Film Distillation Technology

Advanced pharmaceutical production facilities utilize thin film distillation systems operating at pressures between 1 to 10 kilopascals and temperatures of 60 to 90 degrees Celsius [16]. These systems achieve exceptional purity levels of 98 to 99.5 percent through short residence times and minimal thermal exposure [16]. The technology demonstrates superior performance for thermally sensitive compounds with recovery yields of 92 to 97 percent [16].

Crystallization Purification

Final purification for pharmaceutical-grade output employs crystallization techniques using anhydrous solvents at controlled temperatures ranging from negative 20 to positive 25 degrees Celsius [17]. This process achieves ultimate purity levels of 99 to 99.8 percent through selective crystallization and controlled nucleation [17]. The crystallization process requires strict moisture exclusion and inert atmosphere maintenance to prevent hydrolysis of acid chloride products [15].

Quality Control Standards

Pharmaceutical-grade production implements comprehensive analytical testing protocols including gas chromatography-mass spectrometry for impurity identification, nuclear magnetic resonance spectroscopy for structural confirmation, and elemental analysis for composition verification [12]. Each production batch requires certificate of analysis documentation demonstrating compliance with pharmacopeial standards including United States Pharmacopeia and European Pharmacopoeia specifications [18].

Waste Stream Valorization of Chlorinated Byproducts

The industrial production of 4-chloro-3,3-dimethylbutanoyl chloride generates significant quantities of chlorinated byproducts that require effective valorization strategies to enhance process economics and environmental sustainability. Modern manufacturing facilities implement comprehensive waste recovery systems that transform byproducts into valuable secondary products [19] [20].

Hydrogen Chloride Recovery and Recycling

Hydrogen chloride generated during acid chloride synthesis represents the largest volume byproduct stream, with industrial facilities producing 0.2 to 0.4 kilograms of hydrogen chloride per kilogram of product [20]. Electrolytic recovery systems convert waste hydrogen chloride back to chlorine gas through electrolysis processes, achieving recovery efficiencies of 85 to 95 percent [19] [20]. The recovered chlorine maintains economic value of 0.15 to 0.25 dollars per kilogram and can be recycled directly into upstream chlorination processes [20].

Phosphorous Acid Valorization

When phosphorus trichloride serves as the chlorinating agent, phosphorous acid emerges as a valuable byproduct with purification potential [21]. Industrial recovery systems achieve phosphorous acid purities exceeding 85 percent through crystallization and distillation processes [21]. The purified phosphorous acid commands market values of 0.80 to 1.20 dollars per kilogram and finds applications in metal treatment and flame retardant production [21].

Chlorinated Organic Compound Recovery

Side reactions and degradation processes generate various chlorinated organic compounds that require specialized recovery protocols [22]. Activated carbon adsorption systems demonstrate effective removal and concentration of these compounds with recovery efficiencies ranging from 70 to 85 percent [22]. The concentrated chlorinated organics can be processed through thermal destruction or solvent recovery systems, generating economic values of 0.05 to 0.15 dollars per kilogram [22].

Sulfur Dioxide Conversion

Facilities utilizing thionyl chloride as chlorinating agent generate sulfur dioxide as a major byproduct . Industrial conversion systems transform sulfur dioxide into sulfuric acid through catalytic oxidation processes, achieving conversion efficiencies of 80 to 90 percent [24]. The recovered sulfuric acid provides economic value of 0.10 to 0.20 dollars per kilogram and serves various industrial applications [24].

Metal Chloride Recovery Systems

Impurity removal processes generate metal chlorides that contain valuable metallic components suitable for recovery [25]. Electrowinning and pyrometallurgical recovery systems extract metals from chloride waste streams with efficiencies ranging from 75 to 90 percent [25]. The recovered metals command significant economic values between 0.50 to 2.00 dollars per kilogram depending on the specific metal content [25].

Integrated Waste Management Systems

Modern pharmaceutical-grade production facilities implement integrated waste management systems that combine multiple valorization technologies to maximize resource recovery [19]. These systems typically achieve overall waste utilization rates exceeding 85 percent while reducing disposal costs by 60 to 70 percent compared to conventional waste treatment approaches [19]. The integration of waste valorization systems contributes significantly to the economic viability of pharmaceutical-grade acid chloride production while minimizing environmental impact [22].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

168.0108703 g/mol

Monoisotopic Mass

168.0108703 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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